2,5-Bis(trifluoromethyl)pyrrolidine
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Overview
Description
2,5-Bis(trifluoromethyl)pyrrolidine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyrrolidine ring. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its unique structural and physicochemical properties . The addition of trifluoromethyl groups enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug discovery and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of 2,5-Bis(trifluoromethyl)pyrrolidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis . Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrrolidine derivatives .
Scientific Research Applications
2,5-Bis(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity . The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups, used in medicinal chemistry.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: A compound with similar trifluoromethyl groups but a different core structure, used as a ligand in coordination chemistry.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: A related compound with additional phenyl groups, used as an organocatalyst.
Uniqueness: 2,5-Bis(trifluoromethyl)pyrrolidine stands out due to its specific substitution pattern on the pyrrolidine ring, which imparts unique physicochemical properties and biological activities . The presence of two trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable scaffold for drug discovery and other applications .
Properties
Molecular Formula |
C6H7F6N |
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Molecular Weight |
207.12 g/mol |
IUPAC Name |
2,5-bis(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C6H7F6N/c7-5(8,9)3-1-2-4(13-3)6(10,11)12/h3-4,13H,1-2H2 |
InChI Key |
FZRPBFXDCLGOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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